molecular formula C14H20N6O3 B10911161 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10911161
M. Wt: 320.35 g/mol
InChI Key: RJXRNIPMQCEYRU-UHFFFAOYSA-N
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Description

N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the nitro and carboxamide groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s nitro and carboxamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,1-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H20N6O3/c1-6-19-10(3)11(9(2)15-19)7-17(4)14(21)13-12(20(22)23)8-18(5)16-13/h8H,6-7H2,1-5H3

InChI Key

RJXRNIPMQCEYRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NN(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

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